
4-(1-Hydroxypropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxypropyl)phenol is a chemical compound with the molecular formula C9H12O2 . It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da .
Molecular Structure Analysis
The molecular structure of 4-(1-Hydroxypropyl)phenol consists of a phenol group attached to a hydroxypropyl group . The ChemSpider ID for this compound is 11854949 .Scientific Research Applications
Phenol Production from Lignin
Phenol is a crucial commodity chemical used in various industries. Traditionally, it’s produced from fossil-derived benzene via a multistep process. However, researchers have explored more sustainable routes. One such strategy involves producing phenol directly from lignin, a major component of lignocellulosic biomass. In a groundbreaking study, scientists demonstrated that zeolite catalysts can efficiently break both Csp2–Csp3 bonds (removing the propyl structure) and aliphatic C–O bonds (hydrolyzing them to form an OH group on the aromatic ring) in lignin. This unique approach yields phenol with a remarkable selectivity of 91.8% and a yield of 10.9% by weight. Notably, water is the only reactant besides lignin, making this process environmentally friendly .
Monolignol Oxifunctionalization
Researchers have developed a novel method using direct infusion electrospray ionization mass spectrometry (DI-ESI-MS) to identify and quantify native and oxifunctionalized monolignols. This efficient technique allows rapid analysis within a concise 24-second runtime, enabling better understanding of lignin modification pathways and potential applications .
Cyclodextrins in Drug Delivery Systems
While not directly related to 4-(1-Hydroxypropyl)phenol, cyclodextrins (CDs) are worth mentioning. CDs are cyclic oligosaccharides composed of α-(1,4) glucopyranose units. They form aqueous soluble inclusion complexes with various drug molecules. In pharmaceutical research, CDs are extensively explored for designing drug delivery systems, enhancing solubility, and improving bioavailability .
Mechanism of Action
While the specific mechanism of action for 4-(1-Hydroxypropyl)phenol is not provided, phenolic compounds are known to exhibit various biological activities, including antioxidant, anticancer, antidiabetic, anti-inflammatory, and neuroprotective effects . They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, leading to a much higher sensitivity of cells towards these natural compounds .
Safety and Hazards
properties
IUPAC Name |
4-(1-hydroxypropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKMUBUZJDWJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22805-42-1 |
Source


|
| Record name | 4-(1-hydroxypropyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2486757.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)

![[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine](/img/structure/B2486764.png)
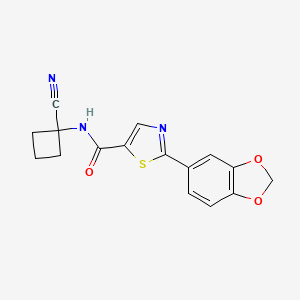
![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486767.png)
![N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2486768.png)
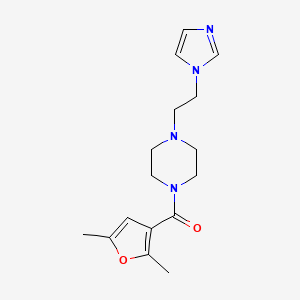
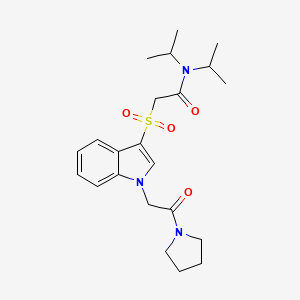
![3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2486773.png)
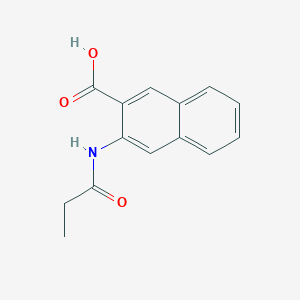
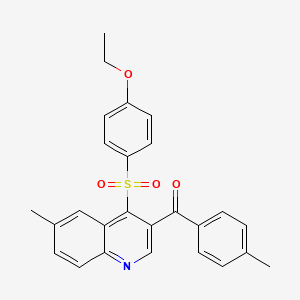
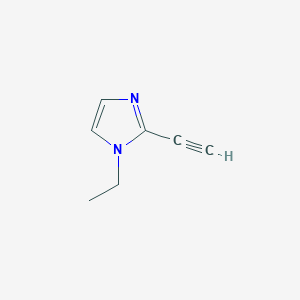
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2486779.png)